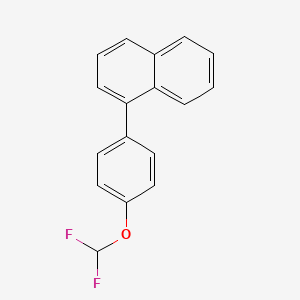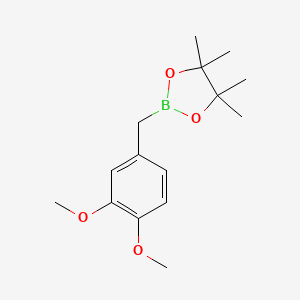![molecular formula C14H16BrN B11847969 2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole CAS No. 88097-17-0](/img/structure/B11847969.png)
2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals. This particular compound features a bromine atom at the second position and a methyl group at the fifth position on the indole ring, along with a hexahydrocyclohepta ring fused to the indole structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the reaction of cycloheptanone, phenylhydrazine hydrochloride, and iodomethane under specific conditions. The general procedure is as follows :
- The reaction mixture is subjected to microwave irradiation to accelerate the reaction, leading to the formation of 5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole.
- The product is then brominated to obtain this compound.
Cycloheptanone (85 μL, 0.716 mmol, 1.05 eq.): is reacted with and .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the above synthetic route, optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
Substitution: Formation of 2-substituted-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole derivatives.
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Scientific Research Applications
2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole: Lacks the bromine atom at the second position.
2-Bromoindole: Lacks the hexahydrocyclohepta ring and the methyl group.
5-Methylindole: Lacks the bromine atom and the hexahydrocyclohepta ring.
Uniqueness
2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is unique due to its specific substitution pattern and fused ring structure, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
88097-17-0 |
|---|---|
Molecular Formula |
C14H16BrN |
Molecular Weight |
278.19 g/mol |
IUPAC Name |
2-bromo-5-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole |
InChI |
InChI=1S/C14H16BrN/c1-16-13-6-4-2-3-5-11(13)12-9-10(15)7-8-14(12)16/h7-9H,2-6H2,1H3 |
InChI Key |
GRUMSLFYTFKUPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCCC2)C3=C1C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




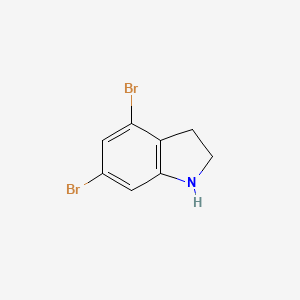
![2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847908.png)

![tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate](/img/structure/B11847914.png)
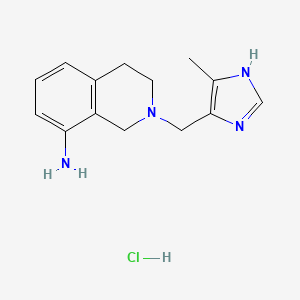
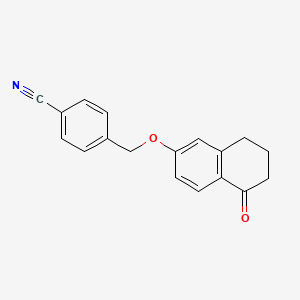

![N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide](/img/structure/B11847929.png)
![Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11847933.png)
